molecular formula C23H25ClN4O2 B15284467 1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No.: B15284467
M. Wt: 424.9 g/mol
InChI Key: LLXWDOJCJCYORS-UHFFFAOYSA-N
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Description

1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of functional groups such as the amino, butyl, and chlorophenyl groups. Common reagents used in these reactions include various amines, chlorinating agents, and butylating agents. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-Amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile include other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

1-amino-2,7-dibutyl-6-(4-chlorophenyl)-3,8-dioxo-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C23H25ClN4O2/c1-3-5-11-27-19(15-7-9-16(24)10-8-15)13-17-18(14-25)22(29)28(12-6-4-2)21(26)20(17)23(27)30/h7-10,13H,3-6,11-12,26H2,1-2H3

InChI Key

LLXWDOJCJCYORS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCCC)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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